REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([S:11]([O-:14])(=O)=[O:12])[CH2:7][CH2:8][CH:9]=[CH2:10].[Na+]>>[CH2:6]([S:11]([Cl:3])(=[O:14])=[O:12])[CH2:7][CH2:8][CH:9]=[CH2:10] |f:1.2|
|
Name
|
|
Quantity
|
570.02 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
sodium 4-pentene-1-sulfonate
|
Quantity
|
199.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC=C)S(=O)(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
After extraction with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC=C)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |